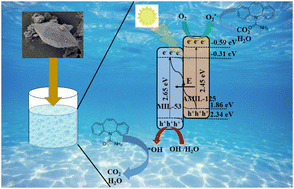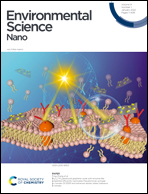Unveiling the mechanism of visible light-assisted peroxymonosulfate activation and carbamazepine degradation using NH2-MIL-125(Ti)@MIL-53(Fe/Co) heterojunction photocatalyst†
Environmental Science: Nano Pub Date: 2024-01-03 DOI: 10.1039/D3EN00741C
Abstract
Herein, a facile hydrothermal synthesis method was used to create the visible light-responsive heterojunction composite NH2-MIL-125(Ti)@MIL-53(Fe/Co) (AMIL@MIL). This composite catalyst was investigated for the mineralization of carbamazepine (CBZ) in aqueous solution with a visible light-assisted activation of peroxymonosulfate (PMS). CBZ (initial concentration: 10 mg L−1) could be totally degraded by 0.05 g L−1 of composite containing 10 wt% NH2-MIL-125(Ti) (AMIL(10)@MIL) and 0.25 g L−1 of PMS within 1 h reaction under visible light. The enhanced degradation of CBZ was attributed to the efficient activation of PMS, and subsequently the generation of SO4˙−, ˙OH and O2˙− radicals, together with the remarkable light harvesting and spatial charge separation in the direct Z-scheme heterojunction configuration. The composite catalyst could effectively treat contaminated surface and groundwater samples, overcoming the minimal to moderate inhibitory effects of coexisting ions and organics, while also exhibiting good reusability and structural integrity. The adsorbed PMS molecules are activated by several surface-confined redox cycles, including Fe2+/Fe3+, Co2+/Co3+ and Ti3+/Ti4+, aiding in the production of reactive radicals in the medium and efficient charge transfer during the reaction. A thorough study on the intermediates was carried out to determine the plausible CBZ mineralization and degradation pathway in the AMIL(10)@MIL/PMS/vis system. Overall, the suggested catalytic method is applicable and feasible for the remediation of contaminated surface and groundwater when exposed to visible light radiation.


Recommended Literature
- [1] CRISPR/Cas9-based coronal nanostructures for targeted mitochondria single molecule imaging†
- [2] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡
- [3] Pyridine and s-triazine as building blocks of nonionic organic superbases—a density functional theory B3LYP study†
- [4] Microengineered biomimetic ocular models for ophthalmological drug development
- [5] Atomic Spectrometry Update—Inorganic Mass Spectrometry and X-ray Fluorescence Spectrometry
- [6] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [7] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [8] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [9] Sources of radiation and absorption cells
- [10] 28. Chemistry of nitrosyl complexes. Part II. Exchange of 36Cl between nitrosyl chloride and some insoluble metal chlorides










